Ethyl 2-styryl-1,3-oxazole-4-carboxylate
Overview
Description
Ethyl 2-styryl-1,3-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-styryl-1,3-oxazole-4-carboxylate typically involves the condensation of ethyl 2-amino-4-carboxylate with styryl ketone under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the oxazole ring .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-styryl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
Ethyl 2-styryl-1,3-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of Ethyl 2-styryl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-styryl-1,3-oxazole-4-carboxylate: Known for its unique oxazole ring structure.
Ethyl 2-styryl-1,3-thiazole-4-carboxylate: Similar structure but contains sulfur instead of oxygen.
Ethyl 2-styryl-1,3-imidazole-4-carboxylate: Contains an imidazole ring, which has two nitrogen atoms.
Uniqueness
This compound is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The oxygen atom in the oxazole ring can participate in different types of interactions compared to sulfur or nitrogen, making this compound particularly interesting for various applications .
Properties
IUPAC Name |
ethyl 2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-17-14(16)12-10-18-13(15-12)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUGERMRWPZXRN-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=COC(=N1)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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